

Application Notes and Protocols: Isolation and Purification of Cyanidin-3-rutinoside from Mulberry

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Compound of Interest

Compound Name: Cyanidin-3-rutinoside

Cat. No.: B1257026

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of **Cyanidin-3-rutinoside**, a prominent anthocyanin found in mulberries (*Morus* spp.). This document is intended to guide researchers through the process of obtaining high-purity **Cyanidin-3-rutinoside** for various research and drug development applications.

Introduction

Mulberry fruits are a rich source of anthocyanins, with **Cyanidin-3-rutinoside** and Cyanidin-3-glucoside being the two most abundant.^{[1][2]} **Cyanidin-3-rutinoside**, a glycoside of cyanidin, exhibits potent antioxidant properties and has garnered significant interest for its potential therapeutic applications, including antineoplastic, anti-inflammatory, and vasoprotective activities.^[1] The effective isolation and purification of this bioactive compound are crucial for its further investigation and utilization in pharmaceutical and nutraceutical fields.

This document outlines various methods for the extraction, purification, and quantification of **Cyanidin-3-rutinoside** from mulberry fruit, providing detailed protocols and comparative data to assist researchers in selecting the most suitable methodology for their specific needs.

Data Presentation

Table 1: Cyanidin-3-rutinoside Content in Various Mulberry Cultivars

Mulberry Cultivar	Cyanidin-3-rutinoside Content (mg/g Dry Weight)	Reference
Shimgang	8.65	[3]
Iksu	8.58	[3]
Daeja	0.18	[3]
Italian Morus nigra L.	7.5	[3]
Chinese Mulberry	up to 15.0	[3]

Table 2: Comparison of Purification Techniques for Mulberry Anthocyanins

Technique	Principle	Advantages	Typical Purity/Recovery	Reference
Macroporous Resin Chromatography (e.g., X-5, AB-8)	Adsorption of anthocyanins from aqueous solution, followed by elution with acidified ethanol.	High adsorption capacity, cost-effective, suitable for large-scale production.	X-5 resin: 91 mg anthocyanins/mL resin.[1] AB-8 resin followed by Sephadex LH-20 can yield purities >98%.[4]	[1][4]
Sephadex LH-20 Column Chromatography	Size exclusion and partition chromatography.	Good for separating anthocyanins from other polyphenols and sugars.	Can achieve >98% purity for both Cyanidin-3-glucoside and Cyanidin-3-rutinoside.[4]	[4]
High-Performance Countercurrent Chromatography (HPLCCC)	Liquid-liquid partition chromatography.	Rapid separation, scalable, avoids solid stationary phase.	Yielded 14.3 mg of pure Cyanidin-3-rutinoside from 1.5 g of crude extract.[5][6]	[5][6][7]

Experimental Protocols

Protocol 1: Extraction of Anthocyanins from Mulberry Fruit

This protocol describes a general method for the solvent extraction of anthocyanins from fresh or frozen mulberry fruit.

Materials:

- Mulberry fruit
- Ethanol (95%) or Methanol

- Hydrochloric acid (HCl) or Formic acid
- Blender or homogenizer
- Centrifuge
- Filtration apparatus (e.g., nylon cloth, filter paper)
- Rotary evaporator

Procedure:

- **Sample Preparation:** Weigh fresh or frozen mulberry fruits. If fresh, wash and remove stems.
- **Homogenization:** Homogenize the fruit in a blender with an acidified ethanol or methanol solution. A common solvent is 95% ethanol containing 0.1% HCl (v/v) or 80% ethanol with 0.5% HCl (v/v).[1][2] A solid-to-liquid ratio of 1:5 to 1:10 (g/mL) is typically used.[8]
- **Extraction:** Macerate the mixture at room temperature in the dark for 4 hours or use ultrasonication for a shorter duration (e.g., 10-15 minutes).[2][8]
- **Filtration and Centrifugation:** Filter the mixture through a nylon cloth to remove large solids. Centrifuge the filtrate at 5000 x g for 15 minutes to obtain a clear supernatant.[1]
- **Solvent Evaporation:** Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol/methanol. The resulting aqueous extract is the crude anthocyanin extract.

Protocol 2: Purification of Cyanidin-3-rutinoside using Macroporous Resin Chromatography

This protocol is suitable for the initial purification and enrichment of anthocyanins from the crude extract.

Materials:

- Crude mulberry anthocyanin extract

- Macroporous adsorbent resin (e.g., X-5 or AB-8)
- Glass column
- Distilled water
- Acidified ethanol (e.g., 80% ethanol with 0.5% HCl v/v)[1]

Procedure:

- Resin Preparation: Pack the glass column with the macroporous resin and wash it thoroughly with distilled water.
- Loading: Pass the crude anthocyanin extract through the resin column. Anthocyanins and other phenolics will be adsorbed onto the resin.
- Washing: Wash the column with at least 2 bed volumes of distilled water to remove sugars, acids, and other water-soluble compounds until the eluate is clear.[1]
- Elution: Elute the adsorbed anthocyanins with acidified ethanol.[1] Collect the colored eluate.
- Concentration: Concentrate the eluate using a rotary evaporator to obtain the purified anthocyanin extract.

Protocol 3: High-Purity Separation of Cyanidin-3-rutinoside by High-Performance Countercurrent Chromatography (HPCCC)

This advanced chromatographic technique allows for the separation of individual anthocyanins like **Cyanidin-3-rutinoside** to a high degree of purity.[7]

Instrumentation:

- High-Performance Countercurrent Chromatography (HPCCC) system

Solvent System:

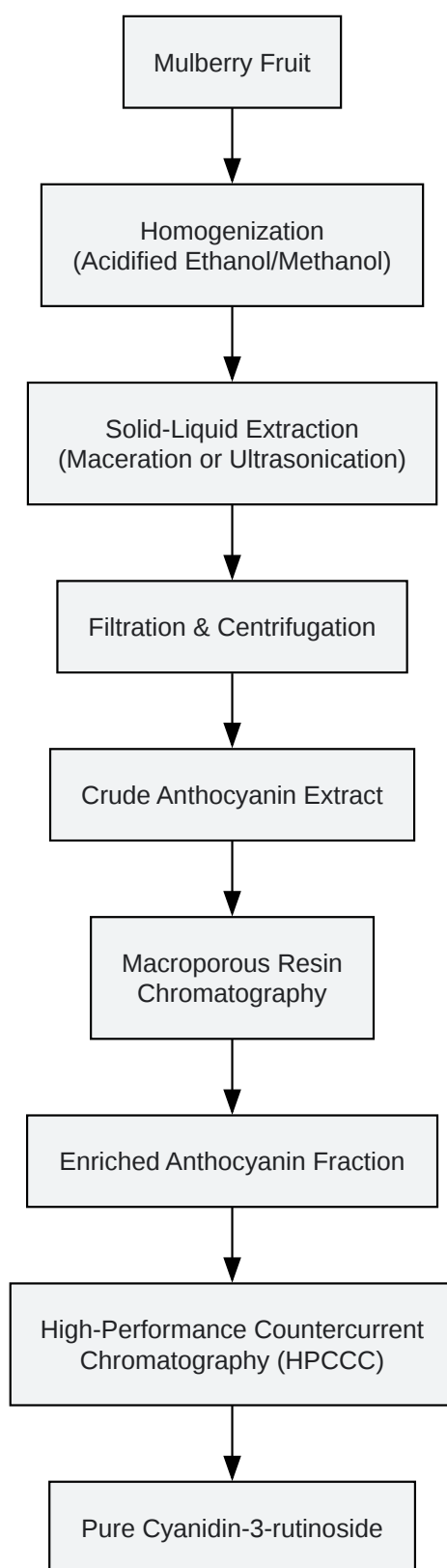
- A two-phase solvent system composed of tert-butyl methyl ether/n-butanol/acetonitrile/water/trifluoroacetic acid (1:3:1:5:0.01, v/v/v/v/v).[\[5\]](#)[\[6\]](#)

Procedure (based on semi-preparative scale):[\[7\]](#)

- Solvent Preparation: Prepare the two-phase solvent system and allow it to equilibrate.
- Column Preparation: Fill the HPCCC column with the stationary phase (the upper phase of the solvent system).
- Sample Injection: Dissolve the pre-purified mulberry extract in a small volume of the biphasic solvent system and inject it into the column.
- Elution: Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate (e.g., 4.0 mL/min). Set the rotational speed of the centrifuge (e.g., 1600 rpm).[\[7\]](#)
- Fraction Collection: Collect fractions of the eluate and monitor the separation using HPLC-PDA at 520 nm.
- Identification and Pooling: Analyze the collected fractions to identify those containing pure **Cyanidin-3-rutinoside**. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

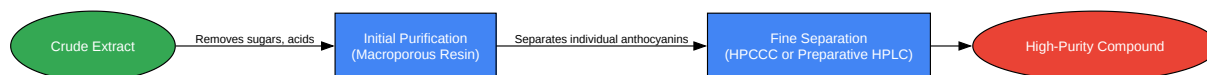
Experimental Workflow for Isolation and Purification



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Caption: Workflow for the isolation and purification of **Cyanidin-3-rutinoside** from mulberry.

Logical Relationship of Purification Steps



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Caption: Logical progression of purification stages for obtaining pure **Cyanidin-3-rutinoside**.

Stability and Handling

Anthocyanins, including **Cyanidin-3-rutinoside**, are sensitive to degradation.[9] Their stability is influenced by factors such as pH, temperature, light, and the presence of oxygen and enzymes.[9] For optimal stability, purified **Cyanidin-3-rutinoside** should be stored at low temperatures (e.g., -20°C or below), in the dark, and under an inert atmosphere (e.g., nitrogen or argon). Acidic conditions (pH 1-3) generally favor the stability of the colored flavylum cation form.

Conclusion

The protocols and data presented provide a robust framework for the successful isolation and purification of **Cyanidin-3-rutinoside** from mulberries. The choice of methodology will depend on the desired scale, purity requirements, and available equipment. For initial, large-scale purification, macroporous resin chromatography is a highly effective method. For achieving high-purity **Cyanidin-3-rutinoside** for analytical standards or biological assays, subsequent purification by techniques such as HPCCC is recommended. Careful handling and storage of the purified compound are essential to maintain its integrity for downstream applications in research and drug development.

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